Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- typically involves the reaction of 2-iodoaniline with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetonitrile and dichloromethane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Iodophenyl)benzenesulfonamide
- 4-Fluoro-N-(2-iodophenyl)benzenesulfonamide
- 2,5-Dichloro-N-(2-iodophenyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
56751-80-5 |
---|---|
Molecular Formula |
C14H14INO2S |
Molecular Weight |
387.24 g/mol |
IUPAC Name |
N-(2-iodophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c1-11-7-9-12(10-8-11)19(17,18)16(2)14-6-4-3-5-13(14)15/h3-10H,1-2H3 |
InChI Key |
UUOSIARSXQLWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.